molecular formula C7H16O3 B045579 Triethyl orthoformate CAS No. 122-51-0

Triethyl orthoformate

Cat. No.: B045579
CAS No.: 122-51-0
M. Wt: 148.2 g/mol
InChI Key: GKASDNZWUGIAMG-UHFFFAOYSA-N
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Description

C7H16O3 . It is a colorless, volatile liquid that is commonly used in organic synthesis. This compound is known for its role as an ortho ester of formic acid and is commercially available .

Preparation Methods

Diethoxymethoxyethane can be synthesized through several methods:

Chemical Reactions Analysis

Diethoxymethoxyethane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, diethoxymethoxyethane hydrolyzes to form ethanol and formic acid.

    Reaction with Grignard Reagents: It reacts with Grignard reagents to form aldehydes with one carbon higher. For example[ \text{RMgBr} + \text{HC(OC}_2\text{H}_5)_3 \rightarrow \text{RC(H)(OC}_2\text{H}_5)_2 + \text{MgBr(OC}_2\text{H}_5) ] [ \text{RC(H)(OC}_2\text{H}_5)_2 + \text{H}_2\text{O} \rightarrow \text{RCHO} + 2 \text{C}_2\text{H}_5\text{OH} ]

    Formylation of Aromatic Compounds: It is used in the electrophilic formylation of activated aromatic species such as phenol.

Scientific Research Applications

Diethoxymethoxyethane has several applications in scientific research:

Comparison with Similar Compounds

Diethoxymethoxyethane can be compared with other similar compounds such as:

Diethoxymethoxyethane stands out due to its specific use in the Bodroux-Chichibabin aldehyde synthesis and its ability to act as a versatile reagent in various organic reactions.

Properties

IUPAC Name

diethoxymethoxyethane
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InChI

InChI=1S/C7H16O3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3
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InChI Key

GKASDNZWUGIAMG-UHFFFAOYSA-N
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Canonical SMILES

CCOC(OCC)OCC
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Molecular Formula

C7H16O3
Record name ETHYL ORTHOFORMATE
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DSSTOX Substance ID

DTXSID8041957
Record name Ethyl orthoformate
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Molecular Weight

148.20 g/mol
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Physical Description

Ethyl orthoformate appears as a clear, colorless liquid with a pungent odor. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid, Liquid with a sweetish odor like pine needles; [Merck Index] Clear colorless liquid with a pungent odor; [CAMEO]
Record name ETHYL ORTHOFORMATE
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Vapor Pressure

3.86 [mmHg]
Record name Triethyl orthoformate
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CAS No.

122-51-0, 108055-42-1
Record name ETHYL ORTHOFORMATE
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Record name Triethoxymethane
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Synthesis routes and methods I

Procedure details

Mono(2-hydroxyethyl)sebacate and 23.6 g (0.1 mole) 1,2,2,6,6-pentamethylpiperidin-4-ol 17.1 g (0.1 mole) were esterified by heating with 0.4 g toluenesulfonic acid catalyst and 100 cc toluene in a reflux apparatus including a Dean-Stark trap to collect the reaction water as it evolved. When no more water obtained 22.2 g (0.15 mole) triethyl orthoformate was added and heating under reflux continued for 9 hours. Stripping under vacuum removed toluene and excess triethyl orthoformate, and left an oily liquid product represented by formula ##STR49##
Name
Mono(2-hydroxyethyl)sebacate
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23.6 g
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100 mL
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Synthesis routes and methods II

Procedure details

The title compound can be obtained starting from stoichiometric amounts of 4-formyl-3-methoxybenzonitrile (Example 10A), 4-aminopyridin-2(1H)-one [Searls, T., McLaughlin, L. W., Tetrahedron 55, 11985-11996 (1999)] and allyl 4,4,4-trifluoro-3-oxobutanoate [Moseley, J. D., Tetrahedron Lett. 46, 3179-3181 (2005)]. This entails firstly the dihydropyridine synthesis being carried out in ethanol without addition of additives at the reflux temperature overnight. The initially resulting intermediate allyl 4-(4-cyano-2-methoxyphenyl)-2-hydroxy-5-oxo-2-(trifluoromethyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridine-3-carboxylate can then be dehydrated with acetic acid in a literature-based process [cf. Moseley, J. D., Tetrahedron Lett. 46, 3179-3181 (2005)]. Subsequently, allyl 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2-(trifluoromethyl)-1,4-dihydro-1,6-naphthyridine-3-carboxylate can be obtained by reaction with triethyl orthoformate in analogy to the synthesis of Example 29A. Final allyl ester cleavage using Wilkinson's catalyst [tris(triphenylphosphine)rhodium(I) chloride] in acetic acid affords the title compound [cf. Moseley, J. D., Tetrahedron Lett. 46, 3179-3181 (2005)].
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allyl 4-(4-cyano-2-methoxyphenyl)-2-hydroxy-5-oxo-2-(trifluoromethyl)-1,2,3,4,5,6-hexahydro-1,6-naphthyridine-3-carboxylate
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Synthesis routes and methods III

Procedure details

A stirred mixture of triethoxymethane (339 mL, 2037 mmol), and 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) (35.2 g, 244 mmol) was heated to 80° C. for 1 hour. A suspension of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine [41.4 g, 204 mmol; prepared according to the procedure described by Misra, R. N., et al. Bioorg. Med. Chem. Lett. 2003, 13, 1133-1136, except desalting was performed as follows: 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride (44 g) was partitioned between MTBE (300 mL) and 1N aqueous NaOH (300 mL), after separating the phases, the aqueous suspension was re-extracted with MTBE (8×100 mL), followed by drying (Na2SO4) the combined organic phases, and concentration in vacuo to obtain the free-based 1-(4-methoxybenzyl)-1H-pyrazol-5-amine (30 g)] in triethoxymethane (339 mL, 2037 mmol) was added at once and heating at 80° C. was continued for 18 hours under N2. After cooling to room temperature, toluene azeotrope (2×200 mL) was utilized to remove EtOH. The resulting suspension was diluted with diethyl ether (500 mL) and filtered to obtain a yellow solid (33.5 g, 46%). 1H NMR (400 MHz, CDCl3) δ 11.13 (d, J=13 Hz, 1H), 8.26 (d, J=13 Hz, 1H), 7.50 (d, J=2 Hz, 1H), 7.25 (d, J=9 Hz, 2H), 6.88 (d, J=9 Hz, 2H), 6.21 (d, J=2 Hz, 1H), 5.28 (s, 2H), 3.78 (s, 3H), 1.74 (s, 6H).
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339 mL
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35.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethyl orthoformate
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Triethyl orthoformate
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Triethyl orthoformate
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Triethyl orthoformate
Reactant of Route 5
Reactant of Route 5
Triethyl orthoformate
Reactant of Route 6
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Triethyl orthoformate

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